molecular formula C10H12O5 B6262053 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID CAS No. 82537-43-7

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID

Cat. No. B6262053
CAS RN: 82537-43-7
M. Wt: 212.2
InChI Key:
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Description

2-[4-(Ethoxycarbonyl)-5-methylfuran-2-yl]acetic acid (ECMFA) is an organic compound used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is a derivative of acetic acid with a methyl group at the 5-position of the furan ring, and an ethoxycarbonyl group at the 4-position of the furan ring. ECMFA has a wide range of applications in the pharmaceutical, agricultural, and chemical industries due to its unique properties.

Scientific Research Applications

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID is used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of various derivatives, such as 2-hydroxy-4-(ethoxycarbonyl)-5-methylfuran-2-yl acetate, which is used as an intermediate in the synthesis of anti-cancer drugs. 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID is also used in the synthesis of the anti-inflammatory drug ibuprofen and the anti-allergy drug cetirizine.

Mechanism of Action

The mechanism of action of 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID is not well understood. However, it is believed to act as a proton donor, donating a proton to the substrate and thus facilitating the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID are not well understood. However, studies have shown that it has anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID has been shown to be effective in the treatment of certain types of arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID in lab experiments is its low cost and availability. It is also relatively stable in air and water, and can be stored for long periods of time without degradation. Furthermore, 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID is non-toxic and does not cause any adverse effects when used in laboratory experiments.
However, there are some limitations to using 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID in lab experiments. For example, it has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID can be volatile, which can make it difficult to accurately measure the amount of the compound needed for a given experiment.

Future Directions

Future research directions for 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID include exploring its potential therapeutic applications, such as in the treatment of cancer and other diseases. In addition, further research is needed to better understand the mechanism of action of 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID and to identify new ways to synthesize the compound. Other potential research directions include exploring the use of 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID as a starting material for the synthesis of other compounds, and investigating its potential as a preservative or stabilizer in food and pharmaceutical products.

Synthesis Methods

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID can be synthesized by a variety of methods. The most common method involves the condensation of ethoxycarbonyl chloride with 5-methylfuran-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(ethoxycarbonyl)-5-methylfuran-2-yl]acetic acid involves the reaction of ethyl 4-(chloromethyl)-5-methylfuran-2-carboxylate with sodium ethoxide followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 4-(chloromethyl)-5-methylfuran-2-carboxylate", "Sodium ethoxide", "Water", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 4-(chloromethyl)-5-methylfuran-2-carboxylate is reacted with sodium ethoxide in ethanol to form the corresponding ethyl ester of 2-[4-(ethoxycarbonyl)-5-methylfuran-2-yl]acetic acid.", "Step 2: The ethyl ester is hydrolyzed with water and hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is decarboxylated with sodium hydroxide to form 2-[4-(ethoxycarbonyl)-5-methylfuran-2-yl]acetic acid." ] }

CAS RN

82537-43-7

Product Name

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID

Molecular Formula

C10H12O5

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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